

2-(Chloromethyl)phenol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)phenol

Cat. No.: B1634175

[Get Quote](#)

An In-Depth Technical Guide to **2-(Chloromethyl)phenol**: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

2-(Chloromethyl)phenol, a halogenated organic compound, serves as a pivotal intermediate in the synthesis of complex molecular architectures. Its unique bifunctional nature, featuring a reactive chloromethyl group and a phenolic hydroxyl moiety, makes it a valuable building block for researchers in organic chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, details validated synthetic protocols, explores its chemical reactivity, and discusses its applications as a precursor in the development of novel pharmaceutical agents. Adherence to strict safety and handling protocols is emphasized to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of Halogenated Phenols

Chlorine-containing molecules are integral to the pharmaceutical industry, with over a quarter of all FDA-approved drugs featuring at least one chlorine atom.^[1] The inclusion of chlorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2]} **2-(Chloromethyl)phenol** (also known as o-hydroxybenzyl chloride) is a prime example of a versatile chlorinated building block. Its dual reactivity allows for sequential or orthogonal

functionalization, providing a strategic advantage in the multi-step synthesis of complex drug candidates and agrochemicals. This guide serves as a technical resource for scientists leveraging this compound in their research endeavors.

Physicochemical and Spectroscopic Profile

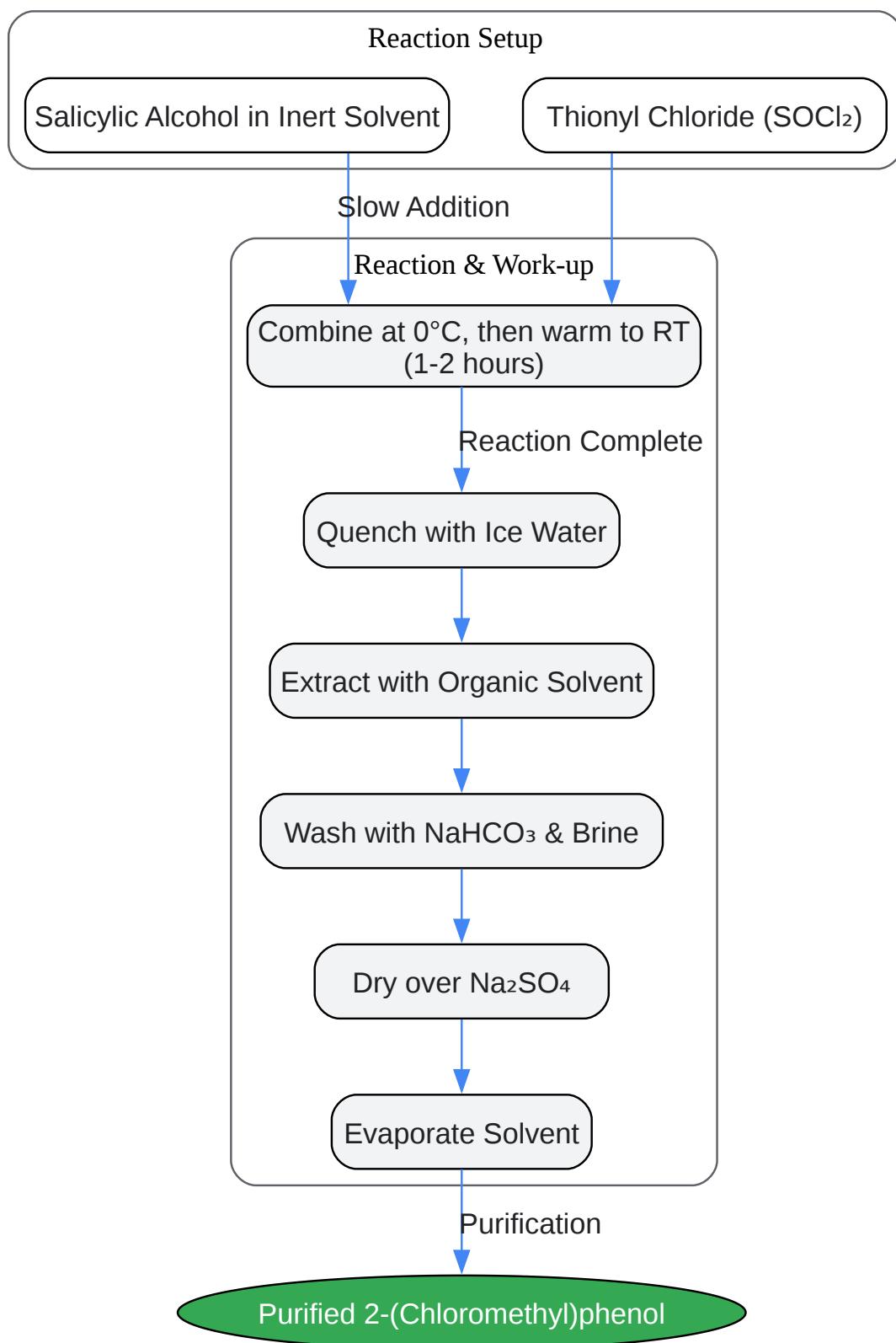
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. The key properties of **2-(Chloromethyl)phenol** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₇ ClO	[3][4][5][6]
Molecular Weight	142.58 g/mol	[3][7]
Exact Mass	142.0185425 Da	[3][4]
CAS Number	40053-98-3	[4][5]
IUPAC Name	2-(chloromethyl)phenol	[3]
Synonyms	o-Hydroxybenzylchloride, Phenol, 2-(chloromethyl)-	[3][4][5]
Density	1.233 g/cm ³	[4][5]
Boiling Point	240.7 °C at 760 mmHg	[4][5]
Flash Point	99.3 °C	[4][5]
InChI Key	AUESJGZPPPJVYJZ- UHFFFAOYSA-N	[3][7]
Canonical SMILES	C1=CC=C(C(=C1)CCl)O	[3][4]

Synthesis of **2-(Chloromethyl)phenol**: A Validated Protocol

The reliable synthesis of **2-(Chloromethyl)phenol** is crucial for its use in further applications. One of the most direct and high-yielding methods involves the chlorination of 2-hydroxybenzyl

alcohol (salicylic alcohol) using thionyl chloride.


Rationale for Reagent Selection

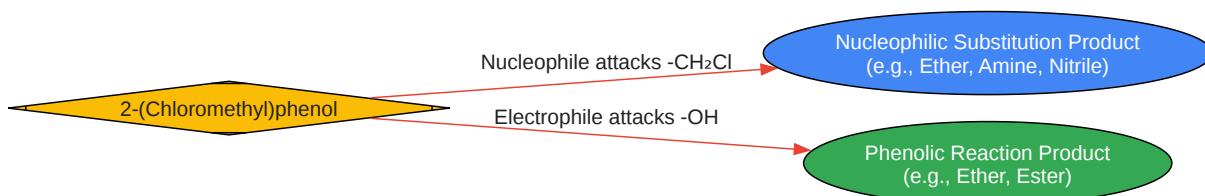
- Salicylic Alcohol: This starting material is commercially available and possesses the required hydroxymethylphenol scaffold.
- Thionyl Chloride (SOCl_2): It is a highly effective chlorinating agent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.
- N,N-dimethylformamide (DMF): While the reaction can proceed without it, catalytic amounts of DMF can accelerate the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the alcohol.

Experimental Protocol

- Step 1: Reaction Setup
 - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap/scrubber containing a sodium hydroxide solution to neutralize HCl and SO_2), add salicylic alcohol (1 equivalent).
 - Dissolve the alcohol in a suitable inert solvent, such as dichloromethane or chloroform.
- Step 2: Reagent Addition
 - Cool the flask in an ice bath to 0 °C.
 - Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic, and slow addition is necessary to control the temperature.
 - If using a catalyst, a few drops of N,N-dimethylformamide can be added to the alcohol solution before the addition of thionyl chloride.
- Step 3: Reaction Progression

- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Stir the reaction for 1-2 hours, monitoring its progress using Thin Layer Chromatography (TLC).[\[4\]](#)
- Step 4: Work-up and Purification
 - Once the reaction is complete, carefully pour the mixture into ice-cold water to quench any unreacted thionyl chloride.
 - Separate the organic layer using a separatory funnel.
 - Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
 - The product can be further purified by column chromatography if necessary.

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **2-(Chloromethyl)phenol**.

Key Reactions and Mechanistic Insights

The synthetic utility of **2-(Chloromethyl)phenol** stems from its two primary reactive sites: the benzylic chloride and the phenolic hydroxyl group.

- Nucleophilic Substitution at the Chloromethyl Group: The C-Cl bond is susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates). This allows for the straightforward introduction of diverse functional groups at the benzylic position, making it a key step in building more complex molecules. For instance, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid, a common functional group in pharmaceuticals.[4]
- Reactions of the Phenolic Group: The hydroxyl group can be alkylated (e.g., Williamson ether synthesis), acylated to form esters, or used to direct further electrophilic aromatic substitution. Its acidity allows it to be deprotonated with a mild base, forming a phenoxide that is an even stronger nucleophile.

These orthogonal reactive sites enable chemists to perform selective transformations, building molecular complexity in a controlled manner.

[Click to download full resolution via product page](#)

Caption: Key reactive sites of **2-(Chloromethyl)phenol**.

Applications in Drug Discovery and Development

2-(Chloromethyl)phenol is not typically an active pharmaceutical ingredient (API) itself but is a critical intermediate in the synthesis of APIs. Its structure is a precursor to valuable

pharmacophores.

- **Synthesis of Acetic Acid Derivatives:** It is used in the preparation of 2-chloromethylphenyl acetic acid derivatives.^[8] Phenylacetic acids are a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).
- **Building Block for Fused Ring Systems:** The dual functionality allows for intramolecular reactions to form heterocyclic systems, which are foundational structures in many areas of medicinal chemistry.
- **Scaffold for Antimicrobial Agents:** Chlorinated phenols, in general, are known for their antimicrobial properties.^[9] **2-(Chloromethyl)phenol** can serve as a starting point for the synthesis of more complex and selective antimicrobial compounds by functionalizing the chloromethyl group to modulate activity and reduce toxicity.^[9]

The compound's utility is frequently documented in patent literature, where it serves as a key intermediate en route to complex target molecules for various therapeutic areas.^[8]

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper safety protocols are mandatory when handling **2-(Chloromethyl)phenol**.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.^{[10][11][12]}
- **Ventilation:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.^{[10][13]}
- **Incompatible Materials:** Avoid contact with strong bases, acid anhydrides, and acid chlorides.
^{[10][11]}
- **First Aid Measures:**
 - **Skin Contact:** Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.^{[10][11][13]}

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[10][13]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [10][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[11][13]

Conclusion

2-(Chloromethyl)phenol is a high-value chemical intermediate whose strategic importance in research and development is clear. Its defined physicochemical properties, established synthetic routes, and predictable, versatile reactivity make it an indispensable tool for medicinal and synthetic chemists. By enabling the efficient construction of complex molecules, it continues to play a vital role in the pipeline for discovering next-generation pharmaceuticals and other advanced chemical products. A commitment to rigorous safety practices is essential to harness its full potential responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
2. nbinfo.com [nbinfo.com]
3. 2-(Chloromethyl)phenol | C7H7ClO | CID 35682 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. 2-(Chloromethyl)phenol | lookchem [lookchem.com]
5. Phenol,2-(chloromethyl)- | 40053-98-3 [chemnet.com]

- 6. 2-Chloromethyl Phenol [amp.chemicalbook.com]
- 7. 2-(chloromethyl)phenol | 40053-98-3 [sigmaaldrich.com]
- 8. WO2003072538A1 - Method for producing 2-chloromethylphenyl acetic acid derivatives - Google Patents [patents.google.com]
- 9. Buy 4-Chloro-2-(chloromethyl)phenol (EVT-15451278) [evitachem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- To cite this document: BenchChem. [2-(Chloromethyl)phenol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1634175#2-chloromethyl-phenol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com